molecular formula C10H3BrCl2N2 B12348002 7-Bromo-2,4-dichloroquinoline-3-carbonitrile

7-Bromo-2,4-dichloroquinoline-3-carbonitrile

Cat. No.: B12348002
M. Wt: 301.95 g/mol
InChI Key: KRWIKFKWCGADQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloroquinoline-3-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2,4-dichloroquinoline with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

7-Bromo-2,4-dichloroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-chloroquinoline-3-carbonitrile
  • 7-Bromo-3,4-dichloroquinoline
  • 7-Bromo-2,4-dichloroquinazoline

Uniqueness

Compared to similar compounds, 7-Bromo-2,4-dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H3BrCl2N2

Molecular Weight

301.95 g/mol

IUPAC Name

7-bromo-2,4-dichloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3BrCl2N2/c11-5-1-2-6-8(3-5)15-10(13)7(4-14)9(6)12/h1-3H

InChI Key

KRWIKFKWCGADQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

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